molecular formula C17H10ClFN6 B1681695 SD-208 CAS No. 627536-09-8

SD-208

Cat. No.: B1681695
CAS No.: 627536-09-8
M. Wt: 352.8 g/mol
InChI Key: BERLXWPRSBJFHO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

SD-208 plays a crucial role in biochemical reactions by inhibiting the activity of transforming growth factor β receptor I kinase. This inhibition is achieved through the compound’s interaction with the enzyme’s active site, preventing the phosphorylation of downstream signaling molecules such as Smad2 . Additionally, this compound has been shown to interact with other kinases, including protein kinase D, albeit with lower affinity . These interactions are primarily characterized by the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In glioma cells, this compound inhibits cell proliferation and invasiveness by blocking the transforming growth factor β signaling pathway . This inhibition leads to reduced phosphorylation of Smad2, which in turn decreases the expression of genes involved in cell migration and invasion. In prostate cancer cells, this compound induces G2/M cell cycle arrest, thereby inhibiting cell proliferation . Furthermore, this compound enhances the immunogenicity of glioma cells by increasing the activity of natural killer cells, CD8 T cells, and macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of transforming growth factor β receptor I kinase, where it acts as a competitive inhibitor . This binding prevents the phosphorylation of Smad2, a key signaling molecule in the transforming growth factor β pathway. Additionally, this compound inhibits protein kinase D by binding to its ATP-binding site, thereby blocking its kinase activity . These inhibitory actions result in the downregulation of genes involved in cell proliferation, migration, and invasion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and migration in glioma and prostate cancer cells . Prolonged treatment may also result in the development of resistance mechanisms, necessitating combination therapies to maintain efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In murine models of glioma, low doses of this compound have been shown to inhibit tumor growth and enhance immune response without significant toxicity . Higher doses, while more effective at inhibiting tumor growth, may lead to adverse effects such as weight loss and organ toxicity . In prostate cancer models, this compound has been effective at inducing tumor regression at moderate doses, with minimal adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with transforming growth factor β receptor I kinase and protein kinase D . The compound is metabolized in the liver, where it undergoes phase I and phase II biotransformation reactions. These reactions involve the action of cytochrome P450 enzymes, which hydroxylate the compound, followed by conjugation with glucuronic acid or sulfate . The metabolites are then excreted via the kidneys.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its uptake and accumulation in target cells. In glioma cells, this compound has been shown to accumulate in the cytoplasm and nucleus, where it exerts its inhibitory effects on transforming growth factor β receptor I kinase .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus of target cells . The compound’s activity is influenced by its localization, as it needs to be in close proximity to transforming growth factor β receptor I kinase and protein kinase D to exert its inhibitory effects. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

SD-208 can be synthesized through a multi-step process involving the reaction of 5-chloro-2-fluoroaniline with 2,4-dichloropyrimidine under basic conditions to form an intermediate. This intermediate is then reacted with 4-aminopyridine to yield this compound . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control .

Properties

IUPAC Name

2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN6/c18-10-1-2-13(19)12(9-10)15-24-16-14(21-7-8-22-16)17(25-15)23-11-3-5-20-6-4-11/h1-9H,(H,20,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERLXWPRSBJFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438042
Record name SD-208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627536-09-8
Record name SD-208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SD-208
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title product was synthesized by reaction of the 2-(5-chloro-2-fluorophenyl)-pteridin-4-one with 4-aminopyridine following the procedure described for 4-[(butyl)(4-pyridyl)amino]-2-(5-bromo-2-fluorophenyl)pteridine 3.
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4-[(butyl)(4-pyridyl)amino]-2-(5-bromo-2-fluorophenyl)pteridine
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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